molecular formula C20H19ClN2O3 B14864904 Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14864904
M. Wt: 370.8 g/mol
InChI Key: XNNFZEHQIOPUER-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a 4-methoxyphenyl group, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-2-carboxylate

Uniqueness

Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorobenzyl and 4-methoxyphenyl groups provides a distinct set of properties that can be advantageous in various applications.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-20(24)19-12-18(15-6-10-17(25-2)11-7-15)22-23(19)13-14-4-8-16(21)9-5-14/h4-12H,3,13H2,1-2H3

InChI Key

XNNFZEHQIOPUER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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